molecular formula C13H18N2O4 B12105441 (S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid

(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid

Cat. No.: B12105441
M. Wt: 266.29 g/mol
InChI Key: ZHUMAKNXBGYCDQ-UHFFFAOYSA-N
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Description

(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid is a chiral amino acid derivative with a complex structure It contains a nitro group, a phenylethylamine moiety, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis starting from chiral precursors. The key steps include:

    Nitration: Introduction of the nitro group into the molecule.

    Amidation: Formation of the amide bond between the phenylethylamine and the butanoic acid backbone.

    Chiral Resolution: Separation of the enantiomers to obtain the desired (S)-configuration.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or chemoenzymatic methods to achieve high enantioselectivity and yield. The use of microbial fermentation processes, such as those involving Saccharomyces cerevisiae, can also be explored for the biosynthesis of chiral amino acid derivatives .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions at the nitro or amine groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Its derivatives can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: Potential use in the production of chiral catalysts and materials

Mechanism of Action

The mechanism of action of (S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylethylamine moiety can interact with neurotransmitter receptors. The compound may modulate signaling pathways related to neurotransmission and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminobutyric acid: A simpler amino acid with similar chiral properties.

    (S)-3-Nitro-2-aminopropanoic acid: Contains a nitro group and an amino acid backbone.

    (S)-1-Phenylethylamine: Shares the phenylethylamine moiety.

Uniqueness

(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid is unique due to its combination of a nitro group, a chiral center, and a phenylethylamine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-3-nitro-2-(1-phenylethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9(10-7-5-4-6-8-10)14-11(12(16)17)13(2,3)15(18)19/h4-9,11,14H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUMAKNXBGYCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C(=O)O)C(C)(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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